An In-Depth Technical Guide to 2-Ethynyl-5-methoxyaniline: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-Ethynyl-5-methoxyaniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynyl-5-methoxyaniline is a valuable substituted aniline derivative that holds significant potential as a building block in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. Its unique trifunctional nature, featuring an aniline moiety, a methoxy group, and a terminal alkyne, provides a versatile scaffold for the construction of novel compounds with diverse biological activities and material properties. This technical guide provides a comprehensive overview of the key identifiers, synthesis, physicochemical properties, and potential applications of 2-Ethynyl-5-methoxyaniline, with a focus on practical insights for laboratory and developmental use.
Core Identifiers and Chemical Structure
A clear identification of a chemical compound is paramount for researchers. The following table summarizes the key identifiers for 2-Ethynyl-5-methoxyaniline.
| Identifier | Value | Source |
| CAS Number | 105752-19-0 | EPA DSSTox; European Chemicals Agency (ECHA)[1] |
| IUPAC Name | 5-ethynyl-2-methoxyaniline | PubChem[1] |
| Molecular Formula | C₉H₉NO | PubChem[1] |
| Molecular Weight | 147.17 g/mol | PubChem[1] |
| InChI | InChI=1S/C9H9NO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,10H2,2H3 | PubChem[1] |
| InChIKey | AUEJRNKJSSALCN-UHFFFAOYSA-N | PubChem[1] |
| SMILES | COC1=C(C=C(C=C1)C#C)N | PubChem[1] |
| EC Number | 830-592-3 | European Chemicals Agency (ECHA)[1] |
| DSSTox Substance ID | DTXSID60663690 | EPA DSSTox[1] |
Below is a 2D representation of the chemical structure of 2-Ethynyl-5-methoxyaniline.
Caption: 2D Structure of 2-Ethynyl-5-methoxyaniline.
Synthesis and Mechanistic Insights
The primary and most efficient method for the synthesis of 2-Ethynyl-5-methoxyaniline is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.[2]
A logical and experimentally viable synthetic route to 2-Ethynyl-5-methoxyaniline involves the Sonogashira coupling of 2-iodo-5-methoxyaniline with a protected alkyne, such as trimethylsilylacetylene (TMSA) , followed by deprotection of the silyl group.
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of 2-Ethynyl-5-methoxyaniline.
Experimental Protocol:
Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-5-methoxyaniline (Sonogashira Coupling)
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodo-5-methoxyaniline (1.0 eq), palladium(II) bis(triphenylphosphine)dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).
-
Solvent and Reagents: Add anhydrous and degassed triethylamine (Et₃N) as the solvent and base.
-
Addition of Alkyne: Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial to maintain catalytic activity.
-
Anhydrous and Degassed Solvent: Water can interfere with the catalytic cycle. Degassing the solvent removes dissolved oxygen.
-
Triethylamine (Et₃N): Acts as both a solvent and a base to neutralize the hydrohalic acid formed during the reaction, which is essential for the regeneration of the active palladium(0) catalyst.
-
Copper(I) Iodide (CuI): The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, facilitating the coupling reaction at milder conditions.[2]
-
Trimethylsilylacetylene (TMSA): The TMS group serves as a protecting group for the terminal alkyne. This prevents self-coupling of the alkyne (Glaser coupling) and allows for the isolation of the desired silylated intermediate.[3]
Step 2: Synthesis of 2-Ethynyl-5-methoxyaniline (Deprotection)
-
Reaction Setup: Dissolve the purified 2-((trimethylsilyl)ethynyl)-5-methoxyaniline from Step 1 in methanol (MeOH).
-
Reagent Addition: Add a mild base, such as potassium carbonate (K₂CO₃) (e.g., 2.0 eq), to the solution.
-
Reaction Conditions: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 2-Ethynyl-5-methoxyaniline. Further purification can be achieved by column chromatography if necessary.
Causality behind Experimental Choices:
-
Potassium Carbonate in Methanol: This is a standard and mild method for the deprotection of silyl-protected alkynes. The methoxide generated in situ from methanol and potassium carbonate is the active nucleophile that cleaves the silicon-carbon bond.
Physicochemical and Spectroscopic Data
| Property | Predicted Value | Source |
| Molecular Weight | 147.17 g/mol | PubChem[1] |
| XLogP3 | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 35.3 Ų | PubChem[1] |
Spectroscopic Characterization (Expected):
While specific spectra for 2-Ethynyl-5-methoxyaniline are not available, the following are the expected key signals based on its structure:
-
¹H NMR:
-
Aromatic protons will appear as multiplets or doublets of doublets in the aromatic region (approx. δ 6.5-7.5 ppm).
-
The methoxy group will show a singlet at approximately δ 3.8 ppm.
-
The amine protons will appear as a broad singlet.
-
The acetylenic proton will be a sharp singlet around δ 3.0 ppm.
-
-
¹³C NMR:
-
Aromatic carbons will resonate in the range of δ 110-150 ppm.
-
The methoxy carbon will be around δ 55 ppm.
-
The two acetylenic carbons will appear in the region of δ 70-90 ppm.
-
-
Infrared (IR) Spectroscopy:
-
A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch.
-
A medium absorption band around 2100 cm⁻¹ for the C≡C triple bond stretch.
-
N-H stretching bands for the primary amine in the range of 3300-3500 cm⁻¹.
-
C-O stretching for the methoxy group around 1250 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z = 147.0684.
-
Applications in Drug Discovery and Materials Science
The structural motifs present in 2-Ethynyl-5-methoxyaniline make it a highly attractive starting material for the synthesis of a variety of biologically active compounds and functional materials.
Role in Medicinal Chemistry:
-
Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors. The ethynyl group can be further functionalized or can interact with specific residues in the kinase active site. Substituted anilines are known precursors in the synthesis of potent kinase inhibitors, such as those targeting Mer and c-Met kinases.
-
Scaffold for Heterocyclic Synthesis: The ortho-relationship of the amino and ethynyl groups allows for intramolecular cyclization reactions to form various heterocyclic systems, such as indoles and quinolines, which are prevalent in many pharmaceuticals.
-
Bioorthogonal Chemistry: The terminal alkyne can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the labeling and tracking of biomolecules.
Potential in Materials Science:
-
Organic Electronics: Arylalkynes are building blocks for conjugated polymers and oligomers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific substitution pattern of 2-Ethynyl-5-methoxyaniline can be used to tune the electronic and photophysical properties of these materials.
-
Polymer Synthesis: The terminal alkyne can undergo polymerization reactions to create novel polymers with tailored properties.
Safety and Handling
2-Ethynyl-5-methoxyaniline is classified as an acute toxicant and an irritant. The following GHS hazard statements apply:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator is recommended when handling the solid or in situations where dust or aerosols may be generated.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
References
-
Gelest, Inc. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library. [Link]
-
Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Pearson+. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45079384, 5-Ethynyl-2-methoxyaniline. PubChem. [Link]
